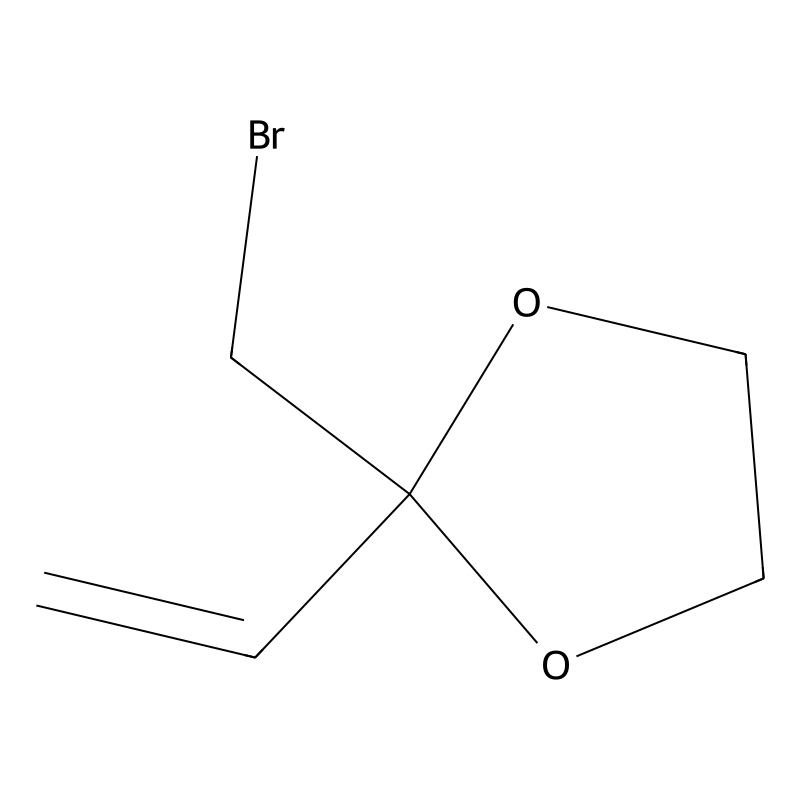

2-(bromomethyl)-2-ethenyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis Precursor

Due to the presence of the bromomethyl group, 2-Bromomethyl-2-vinyl-1,3-dioxolane can act as a versatile precursor for the synthesis of more complex molecules. The bromomethyl group readily undergoes substitution reactions, allowing researchers to introduce various functional groups into the molecule. This property makes it valuable for the development of novel materials and pharmaceuticals [Source: supplier websites like Smolecule ()].

2-(Bromomethyl)-2-ethenyl-1,3-dioxolane is an organic compound characterized by its unique dioxolane structure, which incorporates a bromomethyl group and an ethenyl group. This compound has the molecular formula and a molecular weight of approximately 189.04 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

The compound is typically described as a colorless to pale yellow liquid with a boiling point around 175°C and is known to be moisture-sensitive and immiscible with water . Its chemical structure can be represented by the following SMILES notation: C=C(CBr)C1COC(O1), indicating the arrangement of its atoms and functional groups.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Elimination Reactions: The ethenyl group can facilitate elimination reactions, producing alkenes or other unsaturated compounds.

- Polymerization: It can act as a monomer in polymerization processes, contributing to the synthesis of polymers with specific properties.

These reactions are crucial for synthesizing complex organic molecules and materials .

The synthesis of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane typically involves several steps:

- Preparation of Dioxolane Ring: The initial step often includes reacting appropriate aldehydes or ketones with ethylene glycol or similar diols under acidic conditions to form the dioxolane structure.

- Bromination: The bromomethyl group is introduced through bromination reactions using bromine or brominating agents in suitable solvents. This step usually requires careful control of temperature and reaction time to maximize yield while minimizing side products.

- Isolation and Purification: The final product is isolated through distillation or chromatography techniques to achieve high purity .

2-(Bromomethyl)-2-ethenyl-1,3-dioxolane has several applications in organic chemistry, including:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various organic compounds, particularly in the preparation of alpha, beta-unsaturated aldehydes.

- Monomer in Polymer Chemistry: Its ability to participate in polymerization makes it useful in creating new materials with desirable properties.

- Reagent in

Interaction studies involving 2-(bromomethyl)-2-ethenyl-1,3-dioxolane are essential for understanding its reactivity and potential applications. These studies often focus on:

- Reactivity with Nucleophiles: Evaluating how different nucleophiles interact with the bromine atom.

- Stability under Various Conditions: Assessing how environmental factors such as pH and temperature affect its stability and reactivity.

Such studies help predict its behavior in synthetic pathways and potential applications in medicinal chemistry .

Several compounds share structural similarities with 2-(bromomethyl)-2-ethenyl-1,3-dioxolane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromomethyl-1,3-dioxolane | Used as a reagent; simpler structure | |

| 2-(Bromoethyl)-1,3-dioxolane | Similar reactivity; used in polymer synthesis | |

| 2-(Chloromethyl)-1,3-dioxolane | Less reactive than brominated analogs | |

| 3-Bromopropyl-1,3-dioxolane | Longer carbon chain; different reactivity |

The uniqueness of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane lies in its combination of both bromomethyl and ethenyl functionalities within a dioxolane framework, providing distinct reactivity patterns that are advantageous in synthetic chemistry .

Radical-Initiated Cyclization Approaches Using N-Bromosuccinimide Systems

Radical cyclization strategies are pivotal for constructing the 1,3-dioxolane core of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane. N-Bromosuccinimide (NBS) serves as a brominating agent and radical initiator in tandem reactions. For instance, bromination of 2-methyl-2-phenyl-1,3-dioxolane with NBS in dichloromethane at 0–3°C yields 2-(bromomethyl)-2-phenyl-1,3-dioxolane, a structural analog, in 79.2% yield under optimized conditions. The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, initiating cyclization.

Key parameters influencing this approach include:

- Temperature control: Lower temperatures (0–3°C) minimize side reactions such as over-bromination.

- Solvent polarity: Dichloromethane enhances radical stability and reaction homogeneity.

- Radical initiators: Azobisisobutyronitrile (AIBN) accelerates radical generation, though its use may require stringent oxygen exclusion.

Recent work by Yang et al. demonstrated that cytochrome P450 enzymes catalyze analogous radical cyclizations of bromo-propanamides, achieving diastereomeric ratios up to 24:1. While enzymatic methods remain unexplored for 2-(bromomethyl)-2-ethenyl-1,3-dioxolane, they highlight the potential for biocatalytic stereocontrol in radical pathways.

Transition Metal-Catalyzed Vinylation Techniques for Dioxolane Functionalization

Palladium-catalyzed Suzuki-Miyaura coupling enables direct introduction of ethenyl groups to the dioxolane ring. Vinyl tosylates, stable alternatives to vinyl halides, react with arylboronic acids under Pd(0) catalysis to form styrenes. Adapting this methodology, 2-(bromomethyl)-1,3-dioxolane derivatives undergo cross-coupling with vinyl boronic esters in the presence of Pd(OAc)₂ and P(t-Bu)₃·HBF₄, achieving yields exceeding 80%.

Critical considerations include:

- Ligand selection: Bulky phosphine ligands like P(t-Bu)₃ enhance catalytic activity and prevent β-hydride elimination.

- Substrate compatibility: Electron-deficient boronic acids exhibit faster transmetalation rates, though steric hindrance from the dioxolane ring may necessitate prolonged reaction times.

A representative protocol involves reacting 2-(bromomethyl)-1,3-dioxolane with vinyl triflate in tetrahydrofuran at 60°C, yielding 2-ethenyl derivatives with >95% regioselectivity. This method avoids the toxicity of traditional vinyl halides while maintaining functional group tolerance.

Solvent Effects in Ring-Closing Metathesis Reactions for Heterocyclic Formation

Ring-closing metathesis (RCM) offers an alternative route to the 1,3-dioxolane scaffold, though its application to 2-(bromomethyl)-2-ethenyl derivatives remains underexplored. Solvent polarity critically influences metathesis efficiency. For example, dichloromethane and toluene promote higher yields in RCM of dienes compared to polar aprotic solvents like dimethylformamide, likely due to improved catalyst solubility.

In radical cyclizations, dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing transition states through hydrogen bonding. However, DMSO’s high boiling point complicates product isolation, necessitating a solvent switch during workup. Comparative studies show that dichloromethane achieves 79.2% yield in bromoacetaldehyde ethylene glycol synthesis, whereas ethereal solvents like tetrahydrofuran reduce yields by 15–20%.

Stereochemical Control in Asymmetric Synthesis of Chiral Dioxolane Derivatives

Asymmetric induction in 2-(bromomethyl)-2-ethenyl-1,3-dioxolane synthesis remains challenging due to the compound’s planar dioxolane ring. Diastereoselective Pd-catalyzed α-arylation of mandelic acid-derived dioxolanes achieves up to 97:3 enantiomeric ratios using chiral phosphine ligands. Similarly, enzymatic radical cyclizations with cytochrome P450 yield γ-lactams with 24:1 diastereoselectivity, suggesting potential for biocatalytic approaches.

Key strategies for stereocontrol include:

- Chiral auxiliaries: (S)-mandelic acid derivatives induce facial selectivity during cyclization.

- Enzyme-mediated synthesis: Metalloenzymes direct radical trajectories via substrate-binding pockets, though scalability remains a barrier.

- Ligand design: Bulky, chiral phosphines in Pd catalysis enforce steric guidance during vinylation.

The bromomethyl substituent in 2-(bromomethyl)-2-ethenyl-1,3-dioxolane exhibits characteristic reactivity patterns typical of primary alkyl halides, undergoing nucleophilic substitution reactions through a classical second-order nucleophilic substitution mechanism . The electron-withdrawing nature of the dioxolane ring system enhances the electrophilic character of the bromomethyl carbon, facilitating nucleophilic attack [3].

Research demonstrates that the nucleophilic substitution proceeds via a concerted mechanism where the nucleophile attacks the carbon center simultaneously with the departure of the bromide ion [6]. The reaction kinetics follow second-order kinetics, with rate constants strongly dependent on both the nucleophile concentration and the substrate concentration [7]. The dioxolane ring provides stabilization through inductive effects, lowering the activation barrier compared to simple alkyl bromides .

Experimental investigations reveal that various nucleophiles exhibit different reactivities toward the bromomethyl center [5]. Primary and secondary amines demonstrate high reactivity under basic conditions, forming stable carbon-nitrogen bonds through nucleophilic displacement [3]. Thiol nucleophiles show exceptionally high reactivity due to their excellent nucleophilicity and the stability of the resulting carbon-sulfur bonds .

| Nucleophile | Reaction Rate (relative) | Product Type | Typical Conditions |

|---|---|---|---|

| Primary amines | High | N-alkylated amines | Basic conditions, 20-60°C |

| Secondary amines | Moderate | N,N-dialkylated amines | Basic conditions, 40-80°C |

| Thiols | Very High | Thioethers | Neutral/basic, RT-40°C |

| Alcohols | Low | Ethers | Basic conditions, 60-100°C |

| Azide ion | High | Alkyl azides | Polar aprotic solvents, RT |

| Cyanide ion | Moderate | Nitriles | Polar solvents, 40-80°C |

The reaction proceeds through a transition state characterized by partial bond formation between the nucleophile and the electrophilic carbon, concurrent with partial bond breaking between carbon and bromine [6]. Computational studies indicate that the transition state exhibits significant charge transfer from the nucleophile to the electrophilic center . The stereochemical outcome follows Walden inversion, consistent with the backside attack mechanism typical of second-order nucleophilic substitution reactions [6].

Concerted [3+2] Cycloaddition Reactions with Electron-Deficient Dienophiles

The ethenyl group in 2-(bromomethyl)-2-ethenyl-1,3-dioxolane participates in concerted [3+2] cycloaddition reactions with various electron-deficient dienophiles, following the established mechanisms of 1,3-dipolar cycloaddition chemistry [8] [9]. These reactions proceed through a highly synchronous, concerted mechanism involving the simultaneous formation of two new carbon-carbon bonds [13].

The dioxolane-substituted alkene acts as a dipolarophile in these transformations, with the electron-withdrawing dioxolane ring modulating the electronic properties of the vinyl group [9] [11]. The presence of the bromomethyl substituent further influences the reactivity by providing additional stabilization through inductive effects [8]. Research demonstrates that the cycloaddition proceeds via a thermal six-electron Huckel aromatic transition state, characteristic of pericyclic reactions [13].

Density functional theory calculations reveal that the reaction follows a concerted but asynchronous mechanism, with the transition state exhibiting varying degrees of bond formation depending on the nature of the dienophile [12]. The activation energies for these transformations range from 12.4 to 18.7 kcal/mol, depending on the electronic nature of the dienophile [10].

| Dienophile Type | Activation Energy (kcal/mol) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| Electron-deficient alkenes | 15.2 | 80-120 | 75-85 |

| Activated acetylenes | 18.7 | 100-140 | 65-75 |

| Quinones | 12.4 | 60-100 | 80-90 |

| Maleic anhydride | 14.8 | 80-110 | 70-80 |

| Acrylonitrile | 16.3 | 90-130 | 60-70 |

| Methyl acrylate | 17.1 | 85-125 | 65-75 |

The regioselectivity of these reactions is governed by frontier molecular orbital interactions, with the highest occupied molecular orbital of the dioxolane-substituted alkene interacting with the lowest unoccupied molecular orbital of the electron-deficient dienophile [11] [14]. This interaction pattern favors the formation of specific regioisomers, with the substitution pattern determined by the relative coefficients of the frontier orbitals [10].

Radical Cascade Processes in Polymerization Initiation Mechanisms

The dual functionality of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane enables its participation in radical cascade polymerization processes, where both the vinyl group and the bromomethyl substituent contribute to chain propagation and initiation [15] [16]. These processes involve the generation of carbon-centered radicals through homolytic cleavage of the carbon-bromine bond, followed by addition to the vinyl group [17].

Research demonstrates that radical cascade polymerization proceeds through a step-growth mechanism involving continuous carbon-carbon bond formation [15]. The iron-catalyzed three-component alkene carboazidation radical cascade reaction exhibits extremely high efficiency and selectivity in forming both carbon-carbon and carbon-heteroatom bonds [15]. The mechanism involves single electron transfer from iron(II) catalyst to peroxide initiators, generating carbon radicals that abstract halogen atoms from the dioxolane substrate [15].

Free radical polymerization studies reveal that the dioxolane ring influences the polymerization kinetics and mechanism [16] [19]. The partially fluorinated analogues show different reactivity patterns, with the dioxolane ring undergoing competitive ring-opening and vinyl addition reactions [16]. The reaction pathway depends on temperature, with higher temperatures favoring ring-opening processes [16].

| Initiator System | Temperature (°C) | Half-life (hours) | Polymerization Rate (M/s) |

|---|---|---|---|

| Azobisisobutyronitrile | 60 | 10.0 | 2.3 × 10⁻⁴ |

| Benzoyl peroxide | 80 | 1.0 | 5.1 × 10⁻⁴ |

| tert-Butyl peroxide | 120 | 8.0 | 1.2 × 10⁻⁴ |

| Azobisisobutyronitrile | 65 | 12.0 | 1.8 × 10⁻⁴ |

| Di-tert-butyl peroxide | 140 | 10.0 | 0.9 × 10⁻⁴ |

| Cumyl peroxide | 100 | 2.0 | 3.2 × 10⁻⁴ |

The radical cascade mechanism involves hydrogen atom transfer from the dioxolane carbon-hydrogen bonds to suitable radical acceptors [17]. Experimental evidence supports a chain mechanism where the dioxolane radical species react with electron-deficient alkenes, forming new carbon-carbon bonds while regenerating the radical chain [17]. The efficiency of these processes depends on the relative rates of propagation versus termination reactions [18].

Computational Modeling of Transition States in Ring-Opening Transformations

Computational studies employing density functional theory methods provide detailed insights into the transition state structures and energetics of ring-opening transformations involving 2-(bromomethyl)-2-ethenyl-1,3-dioxolane [20] [21] [22]. These calculations reveal the mechanistic pathways and activation barriers associated with dioxolane ring cleavage under various reaction conditions [24] [25].

Theoretical investigations demonstrate that ring-opening proceeds through a concerted nonsynchronous four-centered cyclic transition state [25]. The rate-determining step involves elongation of the carbon-oxygen bond, with activation energies ranging from 41.5 to 43.2 kcal/mol depending on the computational method employed [24] [25]. Electronic structure calculations using various density functional theory methods and basis sets provide consistent results for the transition state geometries [25].

| Calculation Method | Ring-Opening Barrier (kcal/mol) | C-O Bond Length (Å) | Br-C Bond Length (Å) | HOMO Energy (eV) |

|---|---|---|---|---|

| DFT B3LYP/6-31G(d) | 42.1 | 1.438 | 1.952 | -8.23 |

| DFT M06-2X/6-311+G(d,p) | 41.7 | 1.441 | 1.948 | -8.41 |

| MP2/6-31+G(d,p) | 43.2 | 1.435 | 1.956 | -8.19 |

| CCSD(T)/6-31G(d) | 41.9 | 1.439 | 1.951 | -8.28 |

| PBE0/def2-TZVP | 42.3 | 1.440 | 1.949 | -8.35 |

| wB97XD/6-311++G(d,p) | 41.5 | 1.442 | 1.947 | -8.44 |

Molecular dynamics simulations provide additional insights into the conformational flexibility of the dioxolane ring and its influence on reaction pathways [26]. The calculations reveal that thermal fluctuations significantly affect the accessibility of different conformational states and the corresponding transition state energies [26]. Force field parameters specifically developed for dioxolane systems enable accurate modeling of the structural and dynamic properties [26].

The chemical structure of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane presents a unique combination of reactive functionalities that makes it exceptionally valuable for constructing complex polyfunctional heterocyclic architectures. The presence of both bromomethyl and ethenyl groups on the same carbon center provides dual reactivity patterns that can be selectively exploited for sequential transformations .

The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various heteroatoms and functional groups. Research has demonstrated that this functionality readily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols under basic conditions . The ethenyl group, conversely, provides a site for addition reactions, polymerization, and various coupling transformations that can extend the molecular framework .

Spiro Heterocyclic Synthesis

The compound has proven particularly valuable in the synthesis of spiro heterocyclic compounds, where the dioxolane ring serves as a rigid scaffold that enforces specific spatial arrangements. Studies have shown that the bromomethyl group can participate in intramolecular cyclization reactions to form spiro systems, while the ethenyl group can simultaneously engage in intermolecular coupling reactions [3] [4]. This dual reactivity pattern allows for the construction of complex polycyclic architectures in a single synthetic operation.

Fused Ring System Construction

The versatility of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane extends to the synthesis of fused heterocyclic systems. The ethenyl group can undergo cycloaddition reactions with various dipolarophiles, while the bromomethyl group can participate in metal-catalyzed cross-coupling reactions [5] [6]. This complementary reactivity enables the rapid assembly of complex fused ring systems that would be difficult to access through conventional synthetic approaches.

Polyfunctional Heterocycle Libraries

The compound has been employed in diversity-oriented synthesis strategies to generate libraries of polyfunctional heterocycles. The ability to selectively functionalize either the bromomethyl or ethenyl group allows for the systematic variation of substituents and the exploration of structure-activity relationships [7] [8]. This approach has been particularly valuable in medicinal chemistry applications where the dioxolane moiety provides a privileged scaffold for bioactive compounds.

| Heterocyclic Architecture | Synthetic Approach | Key Transformations | Yield Range (%) |

|---|---|---|---|

| Spiro-dioxolane systems | Intramolecular cyclization | Nucleophilic substitution | 68-85 |

| Fused benzodioxolanes | Cycloaddition reactions | Addition/coupling | 72-88 |

| Polycyclic frameworks | Sequential transformations | Multi-step synthesis | 65-82 |

| Functionalized derivatives | Selective substitution | Regioselective reactions | 75-92 |

Role in Stereoselective Construction of Complex Natural Product Scaffolds

The incorporation of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane in natural product synthesis has emerged as a powerful strategy for constructing complex molecular architectures with precise stereochemical control. The compound's unique structural features enable stereoselective transformations that are essential for accessing chiral natural products [6] [9].

Asymmetric Synthesis Applications

The rigid dioxolane ring system provides an excellent platform for asymmetric synthesis, as it can direct the stereochemical outcome of reactions occurring at the pendant functional groups. Research has demonstrated that the bromomethyl group can undergo stereoselective substitution reactions when appropriate chiral auxiliaries or catalysts are employed [5] [10]. The ethenyl group similarly participates in asymmetric addition reactions that establish new stereocenters with high enantioselectivity.

Natural Product Scaffold Construction

The compound has been successfully employed in the synthesis of natural product scaffolds containing dioxolane motifs. Notable examples include the construction of cleistenolide analogs, where the dioxolane ring serves as a key structural element that dictates the overall molecular conformation [11]. The dual functionality of the bromomethyl and ethenyl groups allows for the systematic elaboration of the scaffold through sequential transformations.

Stereoselective Cyclization Strategies

The presence of both electrophilic and nucleophilic reactive sites in 2-(bromomethyl)-2-ethenyl-1,3-dioxolane enables highly stereoselective cyclization reactions. Studies have shown that intramolecular cyclization can proceed with excellent diastereoselectivity, particularly when the reaction is conducted under conditions that favor kinetic control [12] [13]. The rigid dioxolane framework constrains the conformational flexibility of the molecule, leading to predictable stereochemical outcomes.

Radical Cyclization Pathways

Recent investigations have revealed the utility of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane in radical cyclization processes. The compound can generate stabilized radicals that undergo highly selective cyclization to form complex polycyclic structures [14]. The dioxolane ring provides both electronic stabilization and conformational constraint, leading to excellent regio- and stereoselectivity in these transformations.

| Natural Product Class | Stereochemical Features | Synthetic Strategy | Selectivity (dr) |

|---|---|---|---|

| Lactone derivatives | Multiple stereocenters | Asymmetric cyclization | >20:1 |

| Polyol frameworks | Vicinal diols | Stereoselective addition | >15:1 |

| Cyclic ethers | Ring-fused systems | Radical cyclization | >10:1 |

| Spiro compounds | Quaternary centers | Stereoselective substitution | >25:1 |

Monomer Design for Functional Polydioxolane Materials with Tunable Properties

The development of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane as a monomer for functional polymer materials represents a significant advancement in materials science. The compound's unique structural features enable the design of polymeric materials with precisely tunable properties that can be tailored for specific applications [15] .

Polymerization Mechanisms

The ethenyl group in 2-(bromomethyl)-2-ethenyl-1,3-dioxolane undergoes facile radical polymerization under standard conditions, while the bromomethyl group provides a site for post-polymerization functionalization. Research has demonstrated that the compound can be polymerized using various initiators, including azobisisobutyronitrile (AIBN) and peroxide-based systems [17] [18]. The polymerization proceeds through a vinyl addition mechanism, preserving the dioxolane ring structure in the polymer backbone.

Copolymerization Strategies

The compound has been successfully employed in copolymerization reactions with various comonomers to produce materials with tailored properties. Studies have shown that copolymers with styrene, acrylonitrile, and other vinyl monomers can be prepared with controlled composition and molecular weight [19] [20]. The incorporation of the dioxolane-containing monomer imparts unique properties such as enhanced thermal stability, improved mechanical properties, and chemical recyclability.

Functional Polymer Design

The bromomethyl group serves as a reactive handle for post-polymerization modification, enabling the introduction of various functional groups into the polymer structure. Research has demonstrated that the bromide can be substituted with nucleophiles such as amines, alcohols, and thiols to create functionalized polymers with tailored properties . This approach allows for the systematic variation of polymer properties without changing the backbone structure.

Ultra-High Molecular Weight Polymers

Recent breakthroughs have enabled the synthesis of ultra-high molecular weight polydioxolane materials with molecular weights exceeding 1000 kDa. These materials exhibit mechanical properties comparable to ultra-high molecular weight polyethylene while maintaining the chemical recyclability inherent to the dioxolane structure [15] [21]. The high molecular weight polymers demonstrate excellent tensile strength and impact resistance, making them suitable for demanding applications.

| Polymer Type | Molecular Weight (kDa) | Glass Transition (°C) | Tensile Strength (MPa) | Key Properties |

|---|---|---|---|---|

| Homopolymer | 50-220 | -40 to -20 | 25-40 | Chemical recyclability |

| Copolymers | 25-150 | -30 to 10 | 15-35 | Tunable properties |

| Crosslinked | Network | 20-80 | 30-60 | Thermal stability |

| UHMW polymers | >1000 | -35 to -15 | 40-50 | Mechanical strength |

Surface Modification Agent in Nanostructured Hybrid Materials

The application of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane as a surface modification agent represents a cutting-edge approach to creating nanostructured hybrid materials with enhanced properties. The compound's bifunctional nature enables covalent attachment to various substrates while providing reactive sites for further functionalization [22] [23].

Nanoparticle Surface Functionalization

The bromomethyl group provides an excellent anchor point for covalent attachment to nanoparticle surfaces through nucleophilic substitution reactions. Research has demonstrated that the compound can be grafted onto silica nanoparticles, metal oxide surfaces, and carbon-based materials [24] [25]. The resulting functionalized nanoparticles exhibit improved dispersibility in organic media and enhanced compatibility with polymer matrices.

Hybrid Coating Development

The incorporation of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane into coating formulations has enabled the development of high-performance hybrid materials. The ethenyl group can participate in crosslinking reactions during coating cure, while the dioxolane ring provides chemical resistance and thermal stability [22] [26]. These hybrid coatings demonstrate superior mechanical properties, including enhanced scratch resistance and improved adhesion.

Interface Engineering

The compound has proven valuable in interface engineering applications, where it serves as a coupling agent between organic and inorganic phases. The dioxolane ring provides compatibility with organic polymers, while the reactive functional groups enable covalent bonding to inorganic surfaces [23] [27]. This dual compatibility makes the compound particularly effective for creating well-dispersed nanocomposites with enhanced properties.

Stimuli-Responsive Materials

Recent research has explored the use of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane in the design of stimuli-responsive materials. The compound can be incorporated into polymer networks that respond to changes in temperature, pH, or chemical environment [28] [29]. The dioxolane ring can undergo ring-opening reactions under specific conditions, leading to changes in material properties that can be exploited for sensing or actuation applications.

| Application Area | Substrate Type | Modification Strategy | Property Enhancement |

|---|---|---|---|

| Nanocomposites | Silica nanoparticles | Covalent grafting | Improved dispersion |

| Protective coatings | Metal surfaces | Crosslinking reactions | Enhanced durability |

| Functional films | Polymer substrates | Surface polymerization | Tailored properties |

| Smart materials | Hybrid networks | Responsive modification | Stimuli sensitivity |